

Forsythoside A chemical structure and physicochemical properties

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Compound of Interest

Compound Name: Forsythoside A

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Forsythoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside A, a phenylethanoid glycoside extracted from the fruits of *Forsythia suspensa*, is a natural compound that has garnered significant attention in the scientific community.^{[1][2]} Renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, **Forsythoside A** presents a promising candidate for therapeutic development.^{[1][3]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by **Forsythoside A**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Forsythoside A possesses a complex chemical structure characterized by a phenylethanoid backbone linked to a glucose moiety, which is further substituted with a rhamnose unit and a caffeoyl group.^{[4][5][6][7]}

Table 1: Chemical Identification of **Forsythoside A**

Identifier	Value	Reference(s)
IUPAC Name	[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2- [[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[4]
Synonyms	Forsythiaside, Forsythiaside A	[1][2][3][4][8][9][10]
CAS Number	79916-77-1	[1][2][3][4][8][9][10][11]
Molecular Formula	C ₂₉ H ₃₆ O ₁₅	[1][2][4][8][11][12]
Molecular Weight	624.59 g/mol	[1][4][8][9][10][11][12]
InChI Key	DTOUWTJYUCZJQD-UJERWXFOSA-N	[2]
SMILES	CC1OC(OCC2OC(OCCc3ccc(O)c(O)c3)C(O)C(O)C2OC(=O)C=Cc2ccc(O)c(O)c2)C(O)C(O)C1O	[2]

Physicochemical Properties

The physicochemical properties of **Forsythoside A** are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Forsythoside A**

Property	Value	Reference(s)
Appearance	White to light yellow crystalline powder	[1][12]
Melting Point	>127°C (sublimates)	[3]
Solubility		
DMSO: 10 mg/mL, 50 mg/mL, 100 mg/mL	[2][13][14]	
Ethanol: 30 mg/mL, ≥62.5 mg/mL	[2][11]	
Methanol: Soluble	[1][3]	
Water: ≥16.1 mg/mL	[11]	
DMF: 30 mg/mL	[2]	
PBS (pH 7.2): 1 mg/mL	[2]	
Stability	Solid: ≥ 4 years at -20°C. In solution: 1 year at -80°C, 1 month at -20°C.	[2][14]
Optical Activity	[α] _D -25 to -17°, c = 1 in methanol	[15]

Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of **Forsythoside A**.

Determination of Melting Point (Capillary Method)

The melting point of **Forsythoside A** can be determined using the capillary method, a standard pharmacopeial technique.[4][12][14][16][17]

- **Sample Preparation:** A small amount of finely powdered **Forsythoside A** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus: A calibrated melting point apparatus with a heating block and a high-accuracy thermometer or an automated instrument is used.
- Procedure:
 - A rapid preliminary determination is performed by heating quickly to establish an approximate melting point.
 - For an accurate measurement, a fresh sample is heated at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the substance begins to melt (collapse point) and the temperature at which it becomes completely liquid are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Solubility

The solubility of **Forsythoside A** in various solvents can be determined using the equilibrium solubility method.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Sample Preparation: An excess amount of **Forsythoside A** is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- Sample Processing: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
- Quantification: The concentration of **Forsythoside A** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Stability Testing

The stability of **Forsythoside A** is assessed under controlled storage conditions to determine its shelf-life.^{[6][7][21][22][23]}

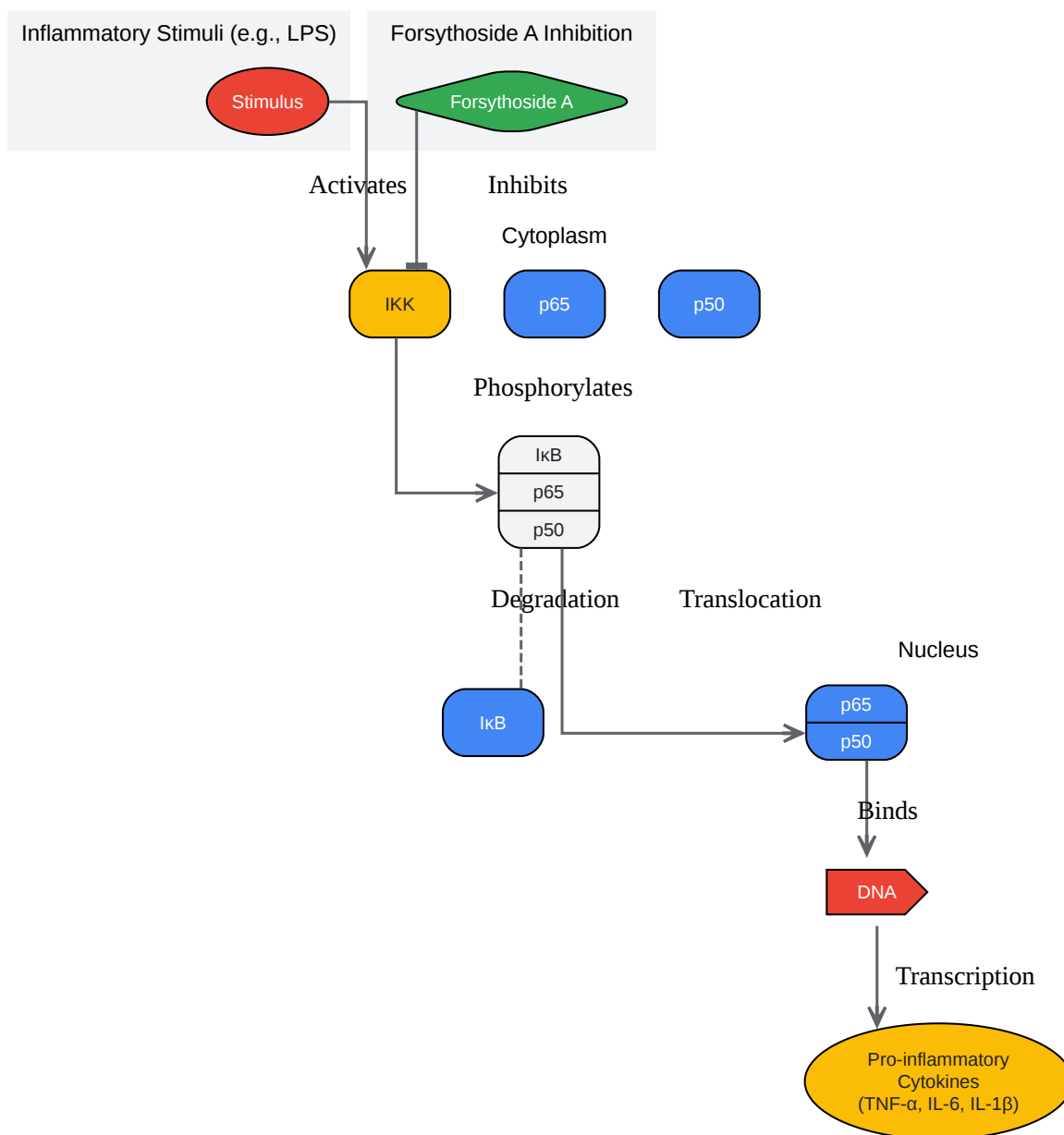
- Long-Term Stability:
 - Samples of solid **Forsythoside A** are stored under recommended conditions (e.g., -20°C).
 - Aliquots are withdrawn at specified time intervals (e.g., 0, 3, 6, 12, 24, 36, 48 months).
- Accelerated Stability:
 - To predict long-term stability, samples can be subjected to stressed conditions (e.g., elevated temperature and humidity).
- Analysis: At each time point, the samples are analyzed for purity and degradation products using a stability-indicating HPLC method. The physical appearance is also noted.
- Evaluation: The shelf-life is determined as the time period during which the product remains within its predefined acceptance criteria for purity and physical characteristics.

Signaling Pathway Modulation

Forsythoside A exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

Forsythoside A has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation.^{[1][15][24][25][26]} It can suppress the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

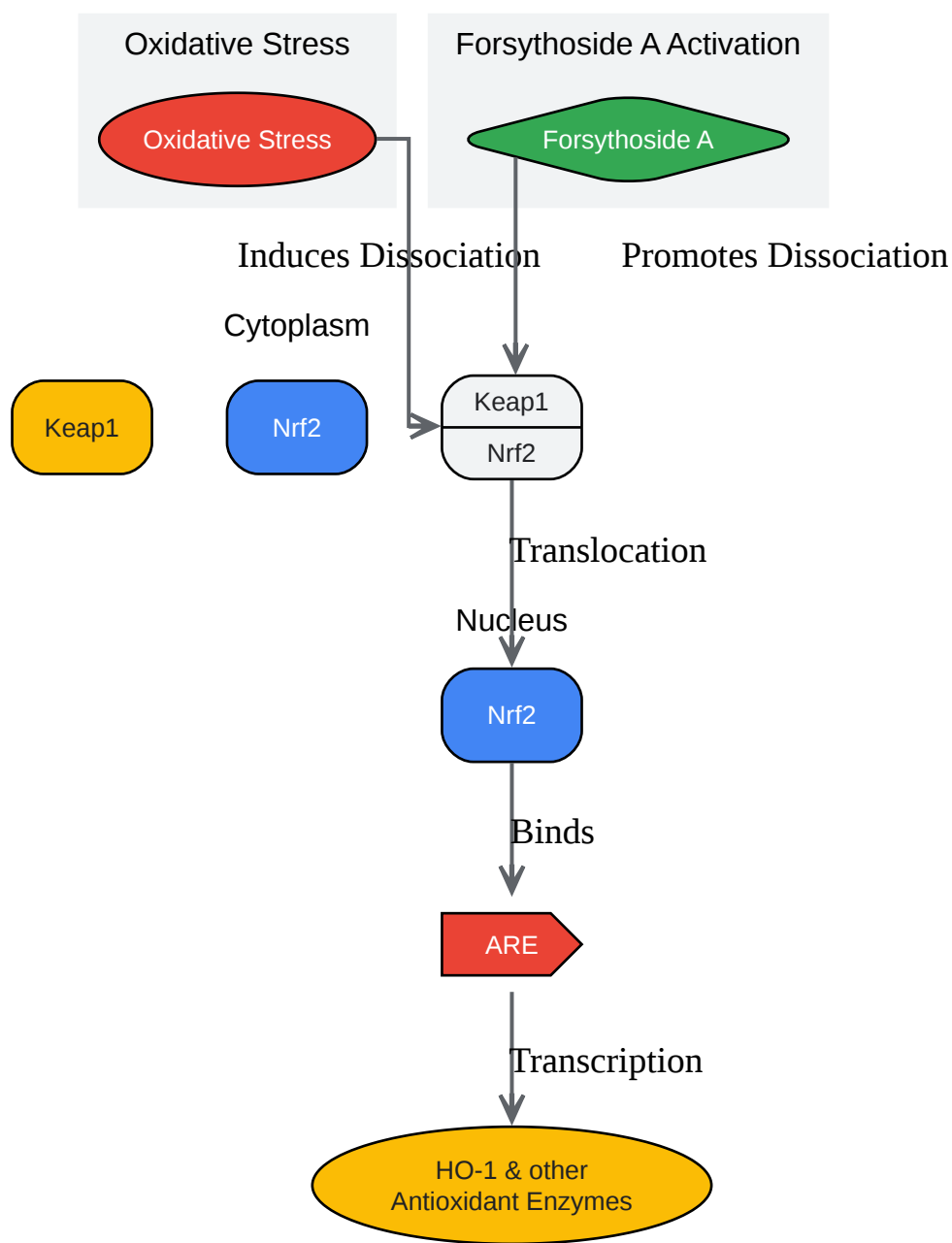


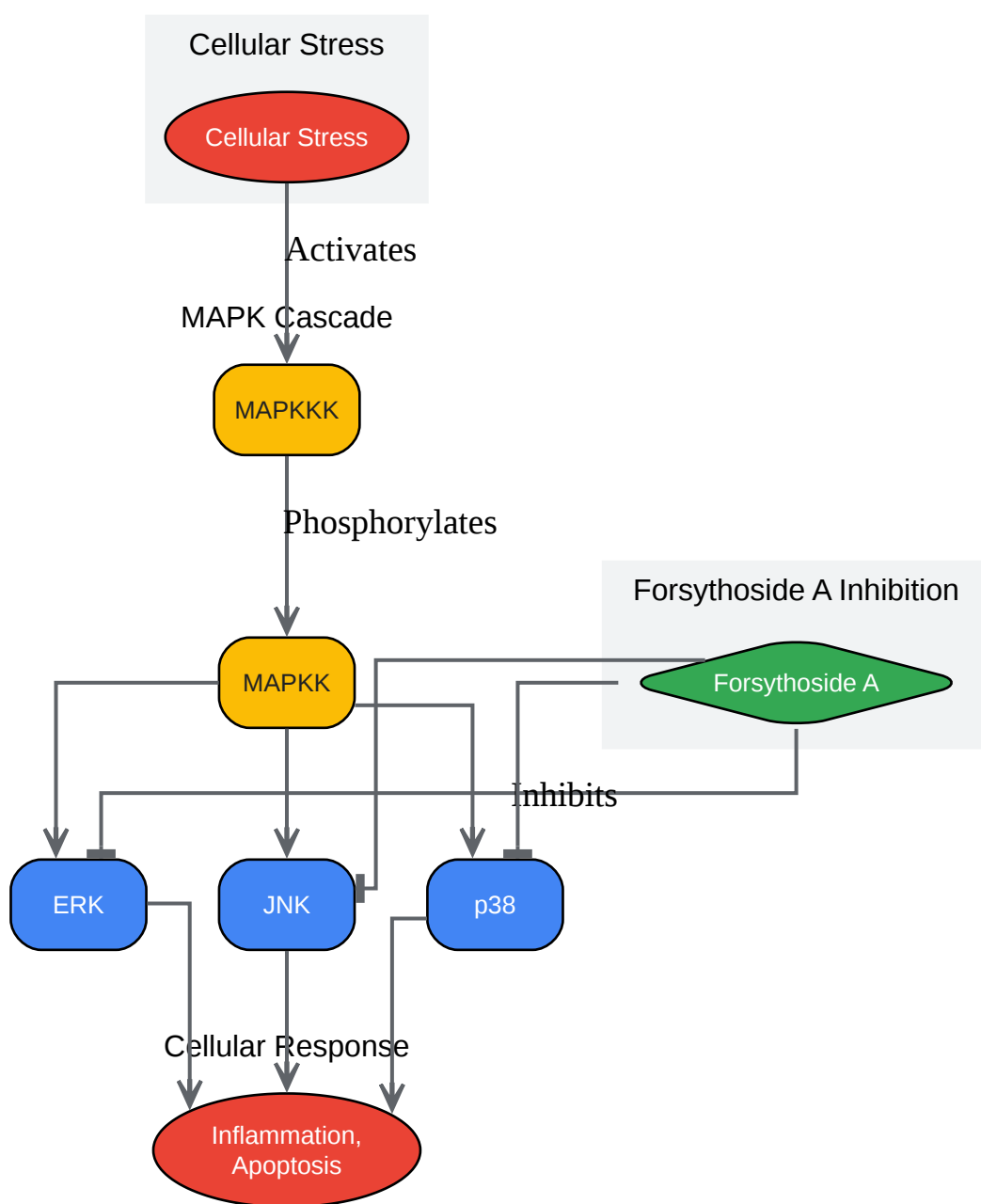
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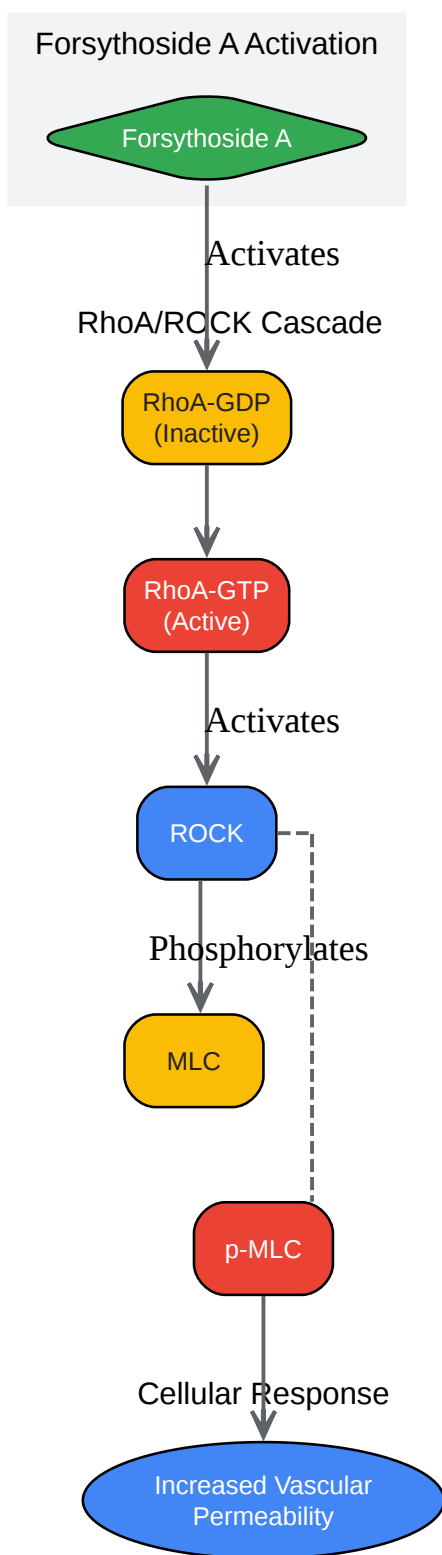
Caption: **Forsythoside A** inhibits the NF-κB signaling pathway.

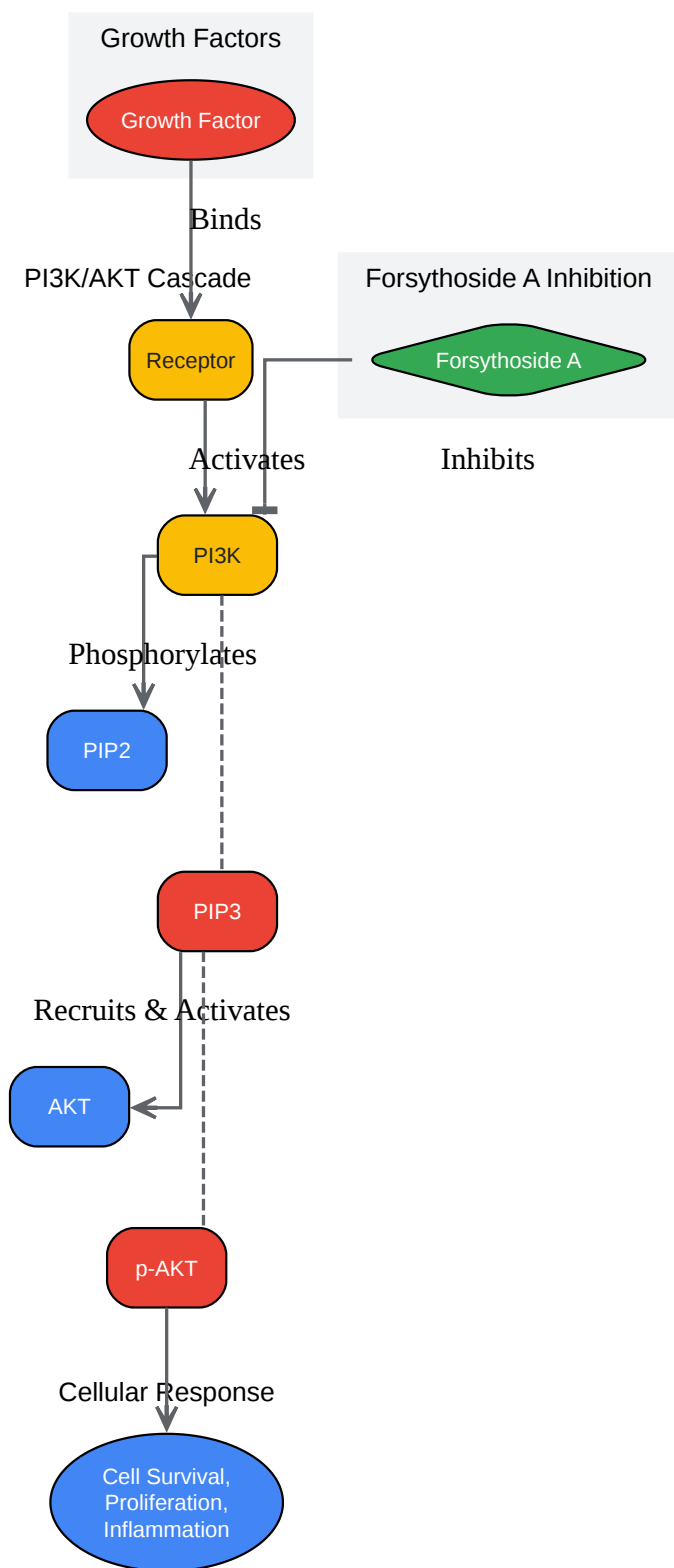
Nrf2/HO-1 Signaling Pathway

Forsythoside A is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway, which plays a central role in the cellular antioxidant response.^{[1][2][13][27][28][29]} By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes like HO-1, thereby protecting cells from oxidative stress.









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